Opiorphin

概要

説明

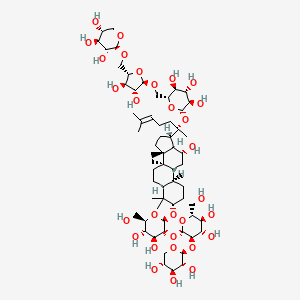

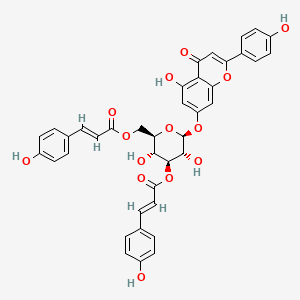

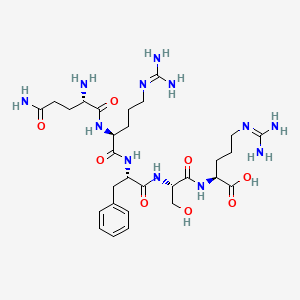

Opiorphin is an endogenous chemical compound first isolated from human saliva . It has a painkilling effect greater than that of morphine . It works by stopping the normal breakup of enkephalins, natural pain-killing opioids in the spinal cord . It is a relatively simple molecule consisting of a five-amino acid polypeptide, Gln-Arg-Phe-Ser-Arg (QRFSR) .

Molecular Structure Analysis

Opiorphin is a pentapeptide with the sequence Gln-Arg-Phe-Ser-Arg . Its IUPAC name is (2 S ,5 S ,8 S ,11 S ,14 S )-14,17-diamino-8-benzyl-2,11-bis (3-guanidinopropyl)-5- (hydroxymethyl)-4,7,10,13,17-pentaoxo-3,6,9,12-tetraazaheptadecan-1-oic acid .Chemical Reactions Analysis

Opiorphin acts as an inhibitor of zinc metalloectopeptidases (MZPs), a class of proteases including neutral endopeptidase and aminopeptidase-N . These membrane-anchored enzymes degrade enkephalins, and opiorphin’s action extends the duration of enkephalin effect .Physical And Chemical Properties Analysis

Opiorphin has a molecular formula of C29H48N12O8 and a molecular weight of 692.77 g/mol . It is a solid substance at room temperature .科学的研究の応用

Biomarker for Orofacial Conditions

Opiorphin has been identified as a potential biomarker for various orofacial conditions . A meta-analysis found that opiorphin concentrations were 24.1% higher in chronic conditions such as Burning Mouth Syndrome, Oral Potentially Malignant Diseases, and Temporomandibular Disorder compared to controls . The study also found 33.2% higher opiorphin levels in sustained pain conditions and 21.7% higher levels after stimuli .

Indicator of Pain Levels

The concentration of opiorphin in saliva has been found to be elevated in chronic, persisted, and acute pain conditions . This suggests that opiorphin might be reflecting a physiological homeostatic adaptive response to different conditions such as stress or pain .

Potential Therapeutic Applications

Opiorphin, a pentapeptide present in human saliva, exhibits analgesic and anxiolytic effects . This suggests promising therapeutic applications, although more research is needed to fully understand its potential.

Role in Temporomandibular Disorders (TMD)

A study found that opiorphin levels were higher in patients with painful Temporomandibular disorders (TMDp) compared to control subjects . This indicates that opiorphin might play a role in the pathophysiology of TMD.

Role in Burning Mouth Syndrome (BMS)

Research has shown that opiorphin levels were elevated in patients with Burning Mouth Syndrome (BMS) compared to baseline . This suggests that opiorphin might be involved in the pathophysiology of BMS.

Response to Oral Capsaicin

A study found that the release of opiorphin was different in response to oral capsaicin in healthy subjects, BMS patients, and TMDp patients . This indicates that opiorphin might play a role in the body’s response to certain stimuli.

作用機序

Target of Action

Opiorphin is a pentapeptide that primarily targets two enkephalin-catabolizing ectoenzymes: human neutral ecto-endopeptidase (hNEP) and human ecto-aminopeptidase (hAP-N) . These enzymes are involved in the degradation of enkephalins, which are natural pain-killing opioids in the spinal cord .

Mode of Action

Opiorphin inhibits the activity of hNEP and hAP-N, thereby preventing the normal breakdown of enkephalins . This inhibition extends the duration of enkephalin effect where these natural pain killers are released physiologically in response to specific potentially painful stimuli .

Biochemical Pathways

By inhibiting hNEP and hAP-N, opiorphin increases the concentration of enkephalins, which are endogenous opioid peptides . This leads to the activation of endogenous opioid-dependent pathways, which are involved in pain perception and analgesic mechanisms .

Pharmacokinetics

It’s known that opiorphin is a relatively simple molecule consisting of a five-amino acid polypeptide . Therapeutic application of opiorphin in humans would require modifying the molecule to avoid its rapid degradation in the intestine and its poor penetration of the blood-brain barrier .

Result of Action

The primary result of opiorphin’s action is its potent analgesic effect. It has been shown to have a painkilling effect greater than that of morphine . It achieves this by enhancing the effect of enkephalins, leading to increased pain relief . Furthermore, opiorphin may exert anti-depressive and antipanic action .

Action Environment

It’s known that the levels of opiorphin in saliva are elevated in chronic, persisted, and acute pain conditions, presumably reflecting a physiological homeostatic adaptive response to different conditions such as stress or pain . Therefore, the action, efficacy, and stability of opiorphin could potentially be influenced by these environmental factors.

Safety and Hazards

将来の方向性

Based on the available evidence, a statistically higher level of opiorphin is found in orofacial conditions . Salivary opiorphin levels are elevated in chronic, persisted, and acute pain conditions, presumably reflecting a physiological homeostatic adaptive response to different conditions such as stress or pain . Salivary opiorphin might therefore be used as a valuable biomarker in several oral disorders .

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWFCOBVAKAKIT-SXYSDOLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027119 | |

| Record name | Opiorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Opiorphin | |

CAS RN |

864084-88-8 | |

| Record name | Opiorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)